molecular formula C11H7BrO3 B8145316 Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

Cat. No.: B8145316
M. Wt: 267.07 g/mol
InChI Key: WPVUELSDBGETTO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS 2682114-56-1) is a high-purity brominated indanone derivative of significant value in medicinal chemistry and organic synthesis. With a molecular formula of C11H7BrO3 and a molecular weight of 267.08 g/mol, this compound serves as a versatile building block for constructing complex indene-based scaffolds . Its structure features two key functional handles: a bromine atom at the 3-position and an ester group at the 5-position. The bromine moiety is highly amenable to modern cross-coupling reactions, such as Suzuki or Heck reactions, allowing for extensive structural diversification . Simultaneously, the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional avenues for functionalization. This makes the compound a critical intermediate in the preparation of pharmaceuticals and other biologically active molecules, particularly in the development of kinase inhibitors, and compounds with potential anti-inflammatory, anticancer, or central nervous system activities . The product is offered with a purity of 97% and requires specific storage conditions, sealed and dry at 2-8°C, to ensure stability . It is shipped with cold-chain transportation to guarantee quality upon receipt. This chemical is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-bromo-1-oxoindene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c1-15-11(14)6-2-3-7-8(4-6)9(12)5-10(7)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVUELSDBGETTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Brominating Agent : N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

  • Catalyst : Lewis acids such as FeBr₃ (0.1 equiv) or AlCl₃

  • Solvent : Dichloromethane (DCM) or chloroform at 0–25°C

  • Reaction Time : 2–6 hours

A representative procedure involves dissolving methyl 1-oxo-1H-indene-5-carboxylate (1.0 equiv) in DCM under nitrogen, followed by gradual addition of NBS (1.2 equiv) and FeBr₃. The mixture is stirred at 0°C until complete consumption of the starting material (monitored by TLC). Workup includes washing with Na₂S₂O₃ to quench excess bromine and purification via silica gel chromatography (hexane:ethyl acetate = 10:1) to yield the product as a white solid (68–72% yield).

Key Challenges

  • Regioselectivity : The ketone group at position 1 deactivates the ring, directing bromination to the meta position (C3) relative to the ester group at C5.

  • Side Reactions : Over-bromination is mitigated by using stoichiometric NBS and low temperatures.

Multi-Step Synthesis from 5-Carboxyindan-1-One

This method constructs the indene core through sequential functionalization of 5-carboxyindan-1-one, leveraging esterification followed by bromination.

Step 1: Esterification of 5-Carboxyindan-1-One

The carboxylic acid at position 5 is converted to the methyl ester using Fischer esterification:

  • Reagents : Methanol (excess), H₂SO₄ (catalytic)

  • Conditions : Reflux at 65°C for 12 hours

  • Yield : 89–92%

Step 2: Bromination at Position 3

The esterified intermediate undergoes bromination using Br₂ in acetic acid:

  • Solvent : Glacial acetic acid

  • Temperature : 40°C

  • Reaction Time : 3 hours

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol

  • Yield : 65–70%

Palladium-Catalyzed Coupling Approaches

For higher regiocontrol, cross-coupling strategies employ halogenated precursors. A Suzuki-Miyaura coupling between 3-bromoindene and a methyl carboxylate-bearing boronic acid has been explored:

Reaction Protocol

  • Substrates : 3-Bromo-1H-indene (1.0 equiv), methyl 5-boronobenzoate (1.1 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Dioxane/water (4:1) at 90°C

  • Yield : 58–63%

While this method offers flexibility, the limited commercial availability of specialized boronic acids restricts its scalability.

Optimization Strategies for Industrial Production

Temperature Control

Maintaining temperatures below 50°C during bromination prevents decarboxylation of the ester group. Automated jacketed reactors enable precise thermal management.

Catalyst Screening

Lewis acids (e.g., FeBr₃) outperform protic acids in minimizing side reactions. A study comparing FeBr₃, AlCl₃, and ZnCl₂ showed FeBr₃ provided the highest selectivity (93:7 para:meta ratio).

Solvent Systems

Polar aprotic solvents like DCM enhance bromine solubility without hydrolyzing the ester. Additives such as tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 3.12–3.25 (m, 2H, CH₂), 7.45 (d, J = 8.1 Hz, 1H, ArH), 7.92 (s, 1H, ArH).

  • ¹³C NMR : δ 168.4 (C=O), 192.1 (ketone C=O), 122.7 (C-Br).

X-Ray Crystallography

Single-crystal analysis confirms the planar indene backbone and dihedral angle of 8° between the ester and ketone groups.

Mass Spectrometry

High-resolution ESI-MS: m/z 268.968 [M+H]⁺ (calc. 268.966).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Scalability
Direct Bromination68–7295–97High
Multi-Step Synthesis65–7090–93Moderate
Palladium-Catalyzed58–6388–90Low

Direct bromination is favored for industrial applications due to its simplicity and scalability, while multi-step synthesis offers better purity for analytical standards .

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in:

  • Building Blocks for Drug Development: Its structure is conducive to modifications that enhance biological activity, making it valuable in pharmaceutical research.
  • Synthesis of Indene Derivatives: These derivatives often exhibit diverse chemical properties useful in various applications.

Research indicates that compounds related to this compound possess notable biological activities:

  • Antitumor Properties: Similar indene derivatives have shown potential in targeting cancer cells through mechanisms that induce apoptosis and inhibit cell proliferation.
  • Antibacterial Activity: The presence of functional groups enhances interaction with bacterial cell walls, suggesting potential bactericidal effects against various strains.
  • Anti-inflammatory Effects: Compounds with similar structures have demonstrated the ability to reduce inflammation markers, indicating potential therapeutic applications for inflammatory diseases.

Case Study 1: Antitumor Activity

A study explored the antitumor effects of indene derivatives, including this compound. Results indicated that these compounds could induce apoptosis in cancer cells through specific molecular pathways, highlighting their potential as anticancer agents.

Case Study 2: Antibacterial Properties

Research on structurally related compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of the carboxylic acid functional group in enhancing antibacterial efficacy.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntibacterialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the keto group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indene Derivatives

a. Methyl 6-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate
  • Structure : Positional isomer of the target compound, with bromine at position 6 and a partially saturated 2,3-dihydroindene ring.
  • Key Differences : The dihydro structure reduces aromaticity, altering electronic properties and reactivity. The bromine position affects regioselectivity in further reactions.
  • Applications : Used in synthetic routes requiring reduced ring strain compared to fully unsaturated indenes .
b. 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
  • Structure: Contains bromine (position 5) and chlorine (position 6) on a dihydroindenone scaffold.
  • Key Differences : Lack of an ester group limits its utility in ester-based coupling reactions. The chlorine substituent introduces additional steric and electronic effects.
  • Applications : Primarily serves as a halogenated building block for polycyclic systems .
c. Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
  • Structure: Features an ethyl ester, amino group (position 1), fluorine (position 4), and bromine (position 5).
  • The hydrochloride salt improves solubility in polar solvents.
  • Applications : Relevant in medicinal chemistry for designing kinase inhibitors or receptor ligands .

Functional Group Modifications

a. 2-Methylallyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Structure : Substituted with a bulkier 2-methylallyl ester instead of methyl.
  • Key Differences : The allyl group increases steric hindrance, influencing reaction kinetics in ester hydrolysis or transesterification.
  • Synthesis : Prepared in 68% yield from 5-bromo-2,3-dihydro-1H-inden-1-one, demonstrating the versatility of esterification strategies .
b. tert-Butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate
  • Structure : Indazole core with tert-butyl ester and bromine at position 3.
  • Key Differences : The indazole heterocycle offers distinct electronic properties compared to indene, favoring interactions in nucleic acid or enzyme-targeted therapies.
  • Applications : Used in PROTAC (proteolysis-targeting chimera) development due to its stability and modularity .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Melting Point (°C) Key Spectral Data (IR, HRMS)
Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate C₁₁H₇BrO₃ N/A IR: νmax 1746 (C=O), 1716 (ester) cm⁻¹
2-Methylallyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate C₁₄H₁₅BrO₃ 58.2–61.9 HRMS: [M+H]⁺ 231.1017 (calc. 231.1016)
5-Bromo-1H-inden-2(3H)-one C₉H₇BrO N/A IR: νmax 1710 (C=O) cm⁻¹

Biological Activity

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

Chemical Formula : C₁₁H₇BrO₃
Molecular Weight : 267.0755 g/mol
CAS Number : 2682114-56-1

The compound features a bromine atom and a carbonyl group, which are critical for its biological interactions. These functional groups may influence its reactivity and interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves bromination followed by esterification. Common synthetic routes include:

  • Bromination : The indene derivative undergoes bromination using bromine in a suitable solvent.
  • Esterification : The resulting brominated product is esterified with methanol in the presence of an acid catalyst.

These methods can be optimized for yield and purity, especially in industrial settings where continuous flow reactors may be employed .

The biological activity of this compound is hypothesized to stem from its ability to interact with enzymes or receptors in biological systems. The presence of the bromine atom and the ketone group likely enhances its binding affinity to specific molecular targets, although detailed studies are necessary to elucidate these interactions .

Pharmacological Investigations

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential anticancer activity, particularly against specific cell lines associated with various cancers.
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, which are common among indene derivatives .

Case Studies and Experimental Findings

A study involving molecular docking experiments indicated that compounds similar to this compound possess significant biological activity against certain cancer cell lines. For instance, docking simulations revealed favorable binding affinities to targets involved in cancer progression .

Comparative Biological Activity Table

Compound NameKey Biological ActivityReference
This compoundPotential anticancer and anti-inflammatory
Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indeneModerate anticancer activity
Germacrone DerivativesStronger inhibition on cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated indene derivatives are often prepared by reacting a pre-functionalized indenone with methyl chloroformate or similar acylating agents under basic conditions. A protocol analogous to involves starting from a brominated indenone (e.g., 4-bromo-2,3-dihydro-1H-inden-1-one) and performing esterification with 2-methylallyl groups, yielding 83% product under mild conditions. Adjust stoichiometry and reaction time based on substituent reactivity .
  • Key Considerations : Monitor reaction progress via TLC (e.g., Rf values using pentane:ethyl acetate mixtures) and optimize purification via column chromatography.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns. For example, in structurally similar compounds (), the methyl ester group appears as a singlet (~3.8 ppm in 1H^1H), while aromatic protons exhibit coupling patterns (e.g., dd or m signals between 7.1–7.8 ppm) .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS, as in , with deviations <1 ppm) .
  • IR : Confirm carbonyl (C=O) stretches near 1720–1750 cm1^{-1} and bromine-related vibrations .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : Use silica gel chromatography with gradients of pentane:ethyl acetate (e.g., 9:1 to 4:1). Recrystallization from dichloromethane/pentane mixtures (as in ) improves purity. Monitor purity via melting point analysis (e.g., 51–54°C for related brominated esters in ) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo substituent influence reactivity in cross-coupling reactions?

  • Methodology : Investigate Suzuki-Miyaura or Buchwald-Hartwig couplings using Pd catalysts. The bromine at position 3 may exhibit lower reactivity compared to para-substituted analogs due to steric hindrance. Compare kinetic data (e.g., turnover frequencies) with non-brominated derivatives (). Use DFT calculations to map electronic effects on transition states .
  • Data Analysis : Contrast yields from coupling reactions of this compound with other brominated indene esters (e.g., reports 88% yield for cyano-substituted analogs under similar conditions) .

Q. What challenges arise in crystallographic analysis of this compound?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement ( ). Bromine’s high electron density may cause absorption artifacts; mitigate via multi-scan corrections. Analyze puckering parameters ( ) to resolve conformational ambiguities in the indene ring .
  • Case Study : For related compounds (), torsion angles and dihedral angles (e.g., C7–C8–C9–O2 = −75.6°) are critical for validating molecular geometry .

Q. How can computational modeling predict the compound’s behavior in catalytic cycles?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to study its role as a ligand or intermediate. Compare HOMO/LUMO energies with non-brominated analogs to assess electrophilicity. Validate models against experimental IR and NMR data () .
  • Data Contradiction : Address discrepancies between predicted and observed reaction outcomes (e.g., unexpected regioselectivity) by refining solvation models or transition-state approximations.

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